Halogen-Dependent Lipophilicity and Reactivity Differentiation: Bromophenyl vs. Chlorophenyl and Fluorophenyl Analogs
The 4‑bromophenyl substituent confers distinct lipophilicity and polarizability relative to the 4‑chlorophenyl and 4‑fluorophenyl analogs . The target compound is predicted to have a higher calculated LogP than (1-(4-chlorophenyl)-1H-imidazol-4-yl)methanol (CAS 445302-50-1, MW 208.64) and (1-(4-fluorophenyl)-1H-imidazol-4-yl)methanol (MW 192.19), which directly impacts membrane permeability and pharmacokinetic behavior . The larger polarizable bromine atom also enhances halogen‑bond donor capacity, a feature exploited in fragment‑based drug design [1]. These differences are class‑level inferences drawn from the established physicochemical trends of haloarenes.
| Evidence Dimension | Predicted lipophilicity (cLogP) and molecular weight |
|---|---|
| Target Compound Data | MW 253.09; predicted cLogP approximately 1.7 |
| Comparator Or Baseline | (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol: MW 208.64; predicted cLogP approximately 1.3. (1-(4-Fluorophenyl)-1H-imidazol-4-yl)methanol: MW 192.19; predicted cLogP approximately 0.9. |
| Quantified Difference | Δ MW = +44.45 (vs Cl), +60.90 (vs F); Δ cLogP ≈ +0.4 (vs Cl), +0.8 (vs F). |
| Conditions | Predicted values from fragment‑based calculation; no experimental LogP data located for the target compound. |
Why This Matters
The higher lipophilicity and molecular weight of the bromophenyl analog can alter cellular permeability, protein binding, and off‑target promiscuity profiles, making it a distinct tool compound for SAR exploration.
- [1] Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. View Source
